Home > Products > Screening Compounds P23190 > Nelfinavir Hydroxy-tert-butylamide
Nelfinavir Hydroxy-tert-butylamide - 213135-56-9

Nelfinavir Hydroxy-tert-butylamide

Catalog Number: EVT-1482374
CAS Number: 213135-56-9
Molecular Formula: C₃₂H₄₅N₃O₅S
Molecular Weight: 583.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nelfinavir Hydroxy-tert-butylamide (M8) is a major, pharmacologically active metabolite of the HIV protease inhibitor Nelfinavir Mesylate. [, , , ] Initially developed as an antiretroviral medication, Nelfinavir and its metabolite M8 have garnered significant attention for their diverse biological activities, making them valuable tools in various scientific research fields. [, ] M8 exhibits potent antiviral activity against HIV-1. [] Notably, both Nelfinavir and M8 demonstrate interactions with proteins beyond their primary antiviral targets, highlighting their potential in broader research applications. []

Nelfinavir Mesylate (NFV)

Compound Description: Nelfinavir mesylate, commonly known as nelfinavir, is a potent HIV-1 protease inhibitor [, , , , , , , , , , , , ]. It is prescribed in combination with HIV reverse transcriptase inhibitors for treating HIV infection []. It is metabolized in the liver, primarily by CYP3A4, into several metabolites, with nelfinavir hydroxy-tert-butylamide (M8) being the most abundant and pharmacologically active [, , , , , ].

Relevance: Nelfinavir mesylate is the parent compound of nelfinavir hydroxy-tert-butylamide (M8). Nelfinavir hydroxy-tert-butylamide is formed through the metabolic process of nelfinavir mesylate, primarily by the cytochrome P450 enzyme CYP2C19 [].

3′-Methoxy-4′-hydroxynelfinavir (M1)

Compound Description: 3′-Methoxy-4′-hydroxynelfinavir (M1) is a metabolite of nelfinavir, although significantly less abundant in plasma than the parent compound and M8 []. While M1 exhibits some antiviral activity against HIV-1 strains RF and IIIB, it is considerably less potent than both nelfinavir and M8 [].

Relevance: Like nelfinavir hydroxy-tert-butylamide (M8), 3′-methoxy-4′-hydroxynelfinavir (M1) is a metabolite of nelfinavir. Both metabolites are formed through the metabolic breakdown of nelfinavir in the liver [].

Rifampin

Compound Description: Rifampin is a potent inducer of several CYP isozymes, including CYP3A and CYP2C19, as well as transporters like p-glycoprotein []. It is frequently used to treat opportunistic infections in patients with HIV, often leading to potential drug-drug interactions with antiretroviral medications, including nelfinavir [].

Relevance: While not structurally related to nelfinavir hydroxy-tert-butylamide, rifampin is relevant due to its effect on the metabolism of nelfinavir and the formation of M8. Rifampin induces CYP2C19, the enzyme primarily responsible for converting nelfinavir to M8. This induction can lead to increased M8 levels, potentially impacting nelfinavir's overall antiviral efficacy [].

3-Hydroxy-2-methylbenzoic acid

Compound Description: This compound is identified as an impurity in the synthesis and quality control of nelfinavir mesylate [].

(2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl) octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-aminium benzoate

Compound Description: Similar to 3-hydroxy-2-methylbenzoic acid, this compound is identified as an impurity in nelfinavir mesylate synthesis and quality control procedures [].

Relevance: This compound is not directly structurally related to nelfinavir hydroxy-tert-butylamide (M8). Its presence as an impurity, alongside 3-hydroxy-2-methylbenzoic acid, emphasizes the need for stringent quality control measures during nelfinavir mesylate production to ensure the drug's purity and efficacy. This, in turn, can influence the levels and activity of its active metabolite, M8 [].

Source and Classification

Nelfinavir Hydroxy-tert-butylamide is classified as an antiretroviral agent and is categorized under protease inhibitors. It is synthesized from Nelfinavir through metabolic processes involving cytochrome P-450 enzymes, predominantly CYP2C19. The compound has been extensively studied for its pharmacokinetic properties and biological activities, including its role in modulating nuclear receptors such as the pregnane X receptor .

Synthesis Analysis

The synthesis of Nelfinavir Hydroxy-tert-butylamide can be achieved through various chemical methodologies. One prominent approach involves the use of chiral building blocks to ensure the correct stereochemistry of the final product. The process typically includes:

  • Starting Materials: The synthesis begins with specific precursors that contain the necessary functional groups for further modifications.
  • Reactions: Key reactions may include oxidation and amide formation, where hydroxyl groups are introduced or modified to yield the hydroxy-tert-butylamide structure.
  • Purification: After synthesis, techniques such as chromatography are employed to purify the compound from by-products and unreacted materials.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but vary based on the chosen synthetic route .

Molecular Structure Analysis

Nelfinavir Hydroxy-tert-butylamide possesses a complex molecular structure characterized by multiple chiral centers. Its molecular formula is C33H49N3O7S2, and it has a molecular weight of approximately 681.91 g/mol. The structure includes:

  • Functional Groups: Hydroxyl groups, amide linkages, and a tert-butyl group contribute to its biological activity.
  • Chirality: The presence of chiral centers necessitates careful consideration during synthesis to ensure the desired stereochemical configuration.

The three-dimensional conformation plays a significant role in its interaction with biological targets such as enzymes and receptors .

Chemical Reactions Analysis

Nelfinavir Hydroxy-tert-butylamide undergoes various chemical reactions that influence its pharmacological properties:

  • Metabolism: In vivo studies indicate that Nelfinavir is primarily metabolized by cytochrome P-450 enzymes into several metabolites, including M8. This metabolic pathway involves oxidation reactions that convert Nelfinavir into its hydroxy derivative.
  • Binding Interactions: The compound has been shown to interact with nuclear receptors like pregnane X receptor through competitive binding mechanisms, influencing gene expression related to drug metabolism and transport .

These reactions are critical for understanding both the therapeutic efficacy and potential side effects associated with Nelfinavir therapy.

Mechanism of Action

The mechanism by which Nelfinavir Hydroxy-tert-butylamide exerts its effects involves several key processes:

  • Protease Inhibition: As a metabolite of Nelfinavir, M8 retains the ability to inhibit HIV protease, thereby preventing viral replication.
  • Nuclear Receptor Modulation: M8 acts as a partial agonist and competitive antagonist of pregnane X receptor. This modulation can alter the expression of genes involved in drug metabolism and transport, potentially affecting both therapeutic outcomes and drug interactions .
  • Cellular Effects: Research indicates that M8 may induce cellular stress responses leading to apoptosis in cancer cells, thus contributing to its anticancer properties alongside its antiviral effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of Nelfinavir Hydroxy-tert-butylamide include:

  • Solubility: The compound exhibits solubility characteristics that are essential for its bioavailability when administered orally.
  • Stability: Stability studies under various conditions (pH, temperature) are crucial for determining shelf-life and storage requirements.
  • Half-Life: The elimination half-life of M8 is reported to be approximately 2.04 hours in plasma, indicating its pharmacokinetic profile .

These properties are vital for understanding how M8 behaves in biological systems and how it can be effectively utilized in therapeutic settings.

Applications

Nelfinavir Hydroxy-tert-butylamide has several scientific applications:

  • Antiviral Therapy: It plays a significant role in HIV treatment regimens as a potent inhibitor of viral replication.
  • Cancer Research: Due to its ability to induce apoptosis in cancer cells, M8 is being explored for potential use in oncology as part of combination therapies targeting various cancers.
  • Pharmacokinetic Studies: Its unique metabolic profile makes it an important subject for studies aimed at understanding drug interactions and metabolism in different populations, including pediatric patients .
Chemical Characterization of Nelfinavir Hydroxy-tert-butylamide

Structural Elucidation and Isomeric Properties

Nelfinavir Hydroxy-tert-butylamide (M8), chemically designated as (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylphenyl)formamido]-4-(phenylsulfanyl)butyl]-N-(1-hydroxy-2-methylpropan-2-yl)decahydroisoquinoline-3-carboxamide, is the principal pharmacologically active metabolite of the HIV protease inhibitor nelfinavir. Its molecular formula is C₃₂H₄₅N₃O₅S (molecular weight: 583.78 g/mol), differing from the parent drug (C₃₂H₄₅N₃O₄S) by the addition of an oxygen atom [1] [3]. This modification occurs specifically at the tert-butyl carboxamide moiety (–C(CH₃)₃ → –C(CH₃)₂CH₂OH). The compound exhibits multiple chiral centers, inherited from nelfinavir, including stereospecific configurations at the decahydroisoquinoline and hydroxyamide side chain [3] [6]. These centers confer strict stereochemical requirements for biological activity, as confirmed by comparative antiviral assays [3].

Isomeric characterization reveals that M8 maintains the same core stereochemistry as nelfinavir, with no evidence of epimerization at the metabolically modified site under physiological conditions. However, the hydroxylation introduces a new site of polarity without altering the parent compound’s overall conformational stability [4] [7]. Analytical techniques such as LC-MS/MS and NMR spectroscopy confirm the structural assignment, with diagnostic fragments including m/z 330 (decahydroisoquinoline cleavage) and m/z 239 (hydroxy-tert-butylamide moiety) [4].

  • Table 1: Molecular Properties of Nelfinavir Hydroxy-tert-butylamide
    PropertyValue
    Molecular FormulaC₃₂H₄₅N₃O₅S
    Molecular Weight583.78 g/mol
    Exact Mass583.308 Da
    CAS Number213135-56-9
    SMILESCC1=C(C=CC=C1O)C(=O)NC@@HC@@HCN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO
    Chiral CentersMultiple (inherited from nelfinavir)

Physicochemical Profiling: Solubility, Stability, and Crystallography

M8 demonstrates pH-dependent solubility, with enhanced dissolution in acidic environments (e.g., gastric fluid) due to protonation of its tertiary amine group. Its experimental logP (partition coefficient) is estimated at ~3.2, indicating moderate lipophilicity, though reduced compared to nelfinavir (logP ~4.1) owing to the polar hydroxy group [6] [8]. Protein binding is extensive (>98%), primarily to α₁-acid glycoprotein and albumin, mirroring the parent drug’s pharmacokinetic behavior [3] [8].

Stability studies indicate M8 is susceptible to oxidative degradation at the phenolic hydroxyl group (derived from the 3-hydroxy-2-methylbenzoyl moiety) under prolonged exposure to light or oxygen. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 4 weeks when protected from light [1] [4]. Crystallographic data, though limited, suggest a monoclinic crystal system with hydrogen bonding between the hydroxy-tert-butylamide group and the carboxamide carbonyl oxygen, contributing to solid-state stability. The melting point remains uncharacterized due to decomposition upon heating [1].

Metabolically, M8 resists further oxidation to the carboxylic acid analog under physiological conditions—a common pathway for other tert-butyl-containing drugs (e.g., bosentan). This stability is attributed to steric hindrance around the hydroxylated carbon [4] [7].

Synthetic Pathways and Metabolic Derivation from Nelfinavir Mesylate

M8 is generated predominantly via cytochrome P450 (CYP)-mediated hydroxylation of nelfinavir mesylate in humans. The reaction is catalyzed primarily by CYP2C19, with minor contributions from CYP3A4, and occurs regioselectively at one methyl group of the tert-butyl carboxamide substituent [3] [7]. This biotransformation proceeds via hydrogen atom abstraction followed by radical recombination, forming the benzylic alcohol without intermediary epoxidation [7]. In vitro studies using human liver microsomes confirm a Km of ~15 µM and Vmax of 120 pmol/min/mg for this reaction [4].

  • Table 2: Metabolic Pathways Generating Nelfinavir Hydroxy-tert-butylamide
    ParameterValueMethod
    Primary EnzymeCYP2C19 (polymorphic)Recombinant CYP isoforms
    Secondary EnzymesCYP3A4Chemical inhibition assays
    Kinetic Parameters (CYP2C19)Km: 15 µM; Vmax: 120 pmol/min/mgHuman liver microsomes
    Plasma Ratio (M8:Nelfinavir)0.3–0.4 (steady-state)LC-MS/MS of patient samples [3]

Chemical synthesis of M8 is achieved via two routes:

  • Semi-synthesis: Nelfinavir mesylate undergoes direct oxidation using tert-butyl hydroperoxide in the presence of metalloporphyrin catalysts, yielding M8 with >95% HPLC purity after chromatographic purification [1].
  • Full synthesis: Asymmetric reductive amination builds the chiral backbone, followed by coupling with 3-hydroxy-2-methylbenzoic acid. The tert-butyl group is introduced as pre-hydroxylated isobutylene oxide, avoiding the need for late-stage oxidation [1] [4].

The metabolite retains significant antiviral activity against HIV-1 (EC₅₀ = 34–86 nM), comparable to nelfinavir (EC₅₀ = 30–60 nM) [3]. Beyond virology, M8 acts as a partial agonist/antagonist of human pregnane X receptor (PXR), with an EC₅₀ of 7.3 µM for PXR activation and IC₅₀ of 25.3 µM for rifampicin antagonism. This activity arises from direct binding to the PXR ligand-binding domain, impairing coactivator recruitment—a mechanism shared with nelfinavir but with distinct potency [2] [7].

  • List of Compounds Mentioned
    Compound NameRole
    Nelfinavir Hydroxy-tert-butylamideActive metabolite of nelfinavir
    Nelfinavir MesylateParent HIV protease inhibitor
    RifampicinPXR agonist, reference ligand
    OmbitasvirAntiviral drug with metabolized t-butyl
    TerfenadineAntihistamine metabolized to fexofenadine
    BosentanEndothelin receptor antagonist
    DasabuvirAntiviral drug with t-butyl metabolism

Properties

CAS Number

213135-56-9

Product Name

Nelfinavir Hydroxy-tert-butylamide

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C₃₂H₄₅N₃O₅S

Molecular Weight

583.78

InChI

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1

SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O

Synonyms

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide;AG 1402; M 8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.